molecular formula C13H15NO3S B6645074 5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid

5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid

Cat. No.: B6645074
M. Wt: 265.33 g/mol
InChI Key: JDPQAOUUQGQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ETC-1002 and is a small molecule that has shown promising results in preclinical studies for the treatment of various metabolic disorders.

Mechanism of Action

The mechanism of action of ETC-1002 involves the inhibition of ATP-citrate lyase (ACL), an enzyme that plays a crucial role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL-C levels and an increase in HDL-C levels.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects, including the reduction of LDL-C levels, the increase of HDL-C levels, and the improvement of glucose metabolism. Additionally, ETC-1002 has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETC-1002 in lab experiments is its low toxicity and high selectivity for ACL inhibition. However, one of the limitations is that the compound has a short half-life, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of ETC-1002. One potential direction is the investigation of its therapeutic potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further studies are needed to determine the optimal dosing and administration of ETC-1002 for maximum therapeutic benefit. Finally, the development of more stable analogs of ETC-1002 may improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of ETC-1002 involves several steps, including the reaction of 5-ethylthiophene-2-carboxylic acid with methylamine and formaldehyde to form the intermediate compound, 5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carbaldehyde. This intermediate is then converted to the final product, ETC-1002, through a series of chemical reactions.

Scientific Research Applications

ETC-1002 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, hypercholesterolemia, and type 2 diabetes mellitus. Preclinical studies have shown that ETC-1002 can effectively reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve glucose metabolism.

Properties

IUPAC Name

5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-11-3-4-12(18-11)7-14-6-10-5-9(8-17-10)13(15)16/h3-5,8,14H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQAOUUQGQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CNCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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